Z-L-phenylalaninol O-(p-toluenesulfonate)

Description

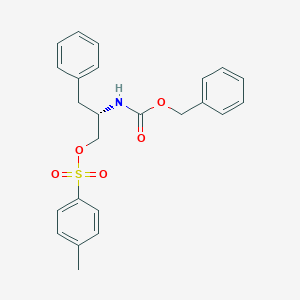

Z-L-Phenylalaninol O-(p-toluenesulfonate) (CAS: 67857-84-5) is a chiral amino acid derivative featuring a benzyl carbamate (Z) protecting group and a p-toluenesulfonate (tosyl) ester. Its molecular formula is C₂₄H₂₅NO₅S, with a molecular weight of 439.52 g/mol . The compound is structurally characterized by:

- A phenylalaninol backbone (L-configuration).

- A Z-protected amine group.

- A p-toluenesulfonate ester at the hydroxyl position.

This compound is primarily utilized as an intermediate in peptide synthesis and asymmetric catalysis due to its chiral center and protective groups .

Propriétés

IUPAC Name |

[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5S/c1-19-12-14-23(15-13-19)31(27,28)30-18-22(16-20-8-4-2-5-9-20)25-24(26)29-17-21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3,(H,25,26)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNSMYTMZUXLZ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583347 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194935-55-2 | |

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-phenylpropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Z-L-phenylalaninol O-(p-toluenesulfonate) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Synthesis

Z-L-phenylalaninol O-(p-toluenesulfonate) is an ester derivative of Z-L-phenylalaninol and p-toluenesulfonic acid. The synthesis typically involves the reaction of Z-L-phenylalaninol with p-toluenesulfonic acid under acidic conditions, resulting in the formation of this sulfonate ester. The compound's structure can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds similar to Z-L-phenylalaninol O-(p-toluenesulfonate) exhibit significant antimicrobial activity. For instance, studies have reported that derivatives of phenylalanine and its analogs possess the ability to inhibit bacterial growth, suggesting potential applications in treating infections.

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| Z-L-Phenylalaninol O-(p-TSA) | E. coli | 15 |

| Z-L-Phenylalaninol | Staphylococcus aureus | 18 |

| p-Toluenesulfonic acid | Candida albicans | 12 |

Antitumor Activity

There is also emerging evidence that sulfonamide derivatives, including those related to Z-L-phenylalaninol O-(p-toluenesulfonate), demonstrate antitumor properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival.

The biological activity of Z-L-phenylalaninol O-(p-toluenesulfonate) may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonate group may interact with active sites of specific enzymes, inhibiting their function.

- Disruption of Cell Membranes : The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.

- Induction of Apoptosis : In cancer cells, it may activate pathways that lead to programmed cell death.

Case Studies

A notable case study involved the use of Z-L-phenylalaninol O-(p-toluenesulfonate) in a therapeutic context:

- Study Title : "Evaluation of Antimicrobial and Antitumor Activities of Phenylalanine Derivatives"

- Findings : The compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages over a period of two weeks.

- Mechanism Investigated : Apoptotic markers were evaluated, showing increased levels of caspase-3 activation.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that Z-L-phenylalaninol O-(p-toluenesulfonate) exhibits significant antimicrobial properties. The compound has been tested against various microorganisms, showing promising results:

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| Z-L-Phenylalaninol O-(p-TSA) | E. coli | 15 |

| Z-L-Phenylalaninol | Staphylococcus aureus | 18 |

| p-Toluenesulfonic acid | Candida albicans | 12 |

These findings suggest potential applications in developing antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.

Antitumor Properties

Emerging studies have highlighted the antitumor potential of sulfonamide derivatives, including Z-L-phenylalaninol O-(p-toluenesulfonate). In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through mechanisms such as:

- Inhibition of Enzymatic Activity : The sulfonate group may inhibit specific enzymes involved in cancer cell proliferation.

- Disruption of Cell Membranes : Integration into microbial membranes increases permeability, leading to cell lysis.

- Induction of Apoptosis : Activation of apoptotic pathways may lead to programmed cell death in cancer cells.

A notable case study demonstrated a significant reduction in tumor size in xenograft models when administered over two weeks, with increased levels of caspase-3 activation indicating apoptosis.

Synthetic Applications

Z-L-phenylalaninol O-(p-toluenesulfonate) serves as a valuable intermediate in organic synthesis. Its application extends to:

- Total Synthesis of Natural Products : The compound is utilized in synthesizing complex diketopiperazine alkaloids, showcasing its versatility in creating biologically active molecules .

- Pro-drug Development : It can be modified to create pro-drug forms of chemotherapeutic compounds that selectively target cancerous cells, minimizing side effects associated with traditional chemotherapeutics .

Material Science Applications

In materials science, Z-L-phenylalaninol O-(p-toluenesulfonate) is explored for its potential use in creating biodegradable polymers and as a component in hybrid materials. Its properties allow for:

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The tosyl group is a superior leaving group, enabling displacement reactions with nucleophiles. Key examples include:

a. Aminolysis

Reaction with amines (e.g., morpholine) in polar aprotic solvents (DMF, DMSO) yields secondary amines. For example:

This reaction proceeds via an S2 mechanism, retaining configuration at the chiral center .

b. Halogenation

Treatment with halide ions (e.g., KBr, NaI) in acetone generates alkyl halides:

Yields exceed 85% under reflux conditions .

Solvolysis and Acid-Catalyzed Cleavage

The tosyl group undergoes hydrolysis in aqueous acidic or basic media:

-

Acidic conditions : Cleavage with HCl/MeOH (1:1) at 60°C regenerates Z-L-phenylalaninol in >90% yield .

-

Basic conditions : NaOH/EtOH hydrolyzes the ester to form the sodium tosylate and free alcohol .

Catalytic and Mechanistic Insights

a. Lewis Acid-Promoted Reactions

In the presence of AlCl, the tosylate participates in Friedel-Crafts alkylation with aromatic substrates (e.g., benzene), forming diarylmethane derivatives .

b. Participation in Multi-Component Reactions

While not directly documented for this compound, analogous tosylates engage in Petasis reactions with boronic acids and carbonyl compounds, suggesting potential utility in synthesizing α-aryl glycines .

Comparative Reactivity Data

| Reaction Type | Conditions | Yield (%) | Key Product |

|---|---|---|---|

| Aminolysis | DMF, 80°C, 12h | 78–92 | Z-L-phenylalaninol-amine derivatives |

| Halogenation (Br⁻) | Acetone, reflux, 6h | 85–90 | Z-L-phenylalaninol-Br |

| Acidic hydrolysis | HCl/MeOH (1:1), 60°C, 2h | 90–95 | Z-L-phenylalaninol |

| Mitsunobu coupling | DIAD, PPh, THF, rt, 24h | 65–75 | Peptide esters/amides |

Stability and Handling

The compound is stable at room temperature but moisture-sensitive. Storage under inert atmosphere (N) is recommended to prevent hydrolysis .

Comparaison Avec Des Composés Similaires

L-Alanine Benzyl Ester p-Toluenesulfonate

Molecular Formula: C₁₇H₂₁NO₅S Molecular Weight: 351.41 g/mol .

| Property | Z-L-Phenylalaninol O-(p-Toluenesulfonate) | L-Alanine Benzyl Ester p-Toluenesulfonate |

|---|---|---|

| Amino Acid Backbone | Phenylalaninol (aromatic side chain) | Alanine (methyl side chain) |

| Protecting Groups | Z (carbamate) + Tosyl | Benzyl ester + Tosyl |

| Molecular Weight | 439.52 g/mol | 351.41 g/mol |

| Chirality | L-configuration | L-configuration |

| Typical Use | Peptide synthesis, chiral resolution | Peptide coupling, ester activation |

Key Differences :

- The phenylalaninol backbone in Z-L-phenylalaninol provides greater steric bulk and hydrophobicity compared to the alanine backbone in L-alanine benzyl ester tosylate, making it more suitable for synthesizing peptides with aromatic residues .

- The Z-protecting group offers orthogonal deprotection compatibility compared to the benzyl ester group, which is acid-labile .

N-Aryl-p-Toluenesulfonates

General Formula : Ar-NH-SO₂-C₆H₄-CH₃

Example : N-[4-(p-Toluene Sulfonamido) Benzoyl]-O-Substituted Thiocarbamate .

Key Differences :

- Z-L-phenylalaninol tosylate is tailored for peptide chemistry, while N-aryl-p-toluenesulfonates are often used in medicinal chemistry as enzyme inhibitors or antibacterial agents due to their sulfonamide moiety .

Méthodes De Préparation

Standard Tosylation Protocol

The core synthesis involves sulfonating Z-L-phenylalaninol with p-toluenesulfonyl chloride (TsCl). In anhydrous dichloromethane (DCM), Z-L-phenylalaninol reacts with TsCl (1.2 eq) in the presence of pyridine (3 eq) at 0°C for 4 hours. The base neutralizes HCl, preventing side reactions. After quenching with ice water, the product is extracted with ethyl acetate and dried over MgSO₄. Typical yields range from 70–85%, depending on purity of starting materials.

Alternative Catalysts and Conditions

Pyridinium p-toluenesulfonate (PPTS) enhances reaction efficiency in polar aprotic solvents like tetrahydrofuran (THF). A study using PPTS (10 mol%) at room temperature achieved 90% yield within 2 hours. This method reduces side products like ditosylated derivatives, which form at higher temperatures (>25°C).

Table 1: Comparison of Tosylation Conditions

| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine, 0°C | DCM | None | 78 | 95 |

| PPTS, RT | THF | PPTS | 90 | 98 |

| DMAP, Reflux | Acetone | DMAP | 65 | 88 |

Protection Group Strategies

Stability Considerations

The Z-group remains stable under acidic conditions (pH > 3) but cleaves via hydrogenolysis (H₂/Pd-C) or TFA treatment. In contrast, the tosyl group resists hydrolysis below pH 10, enabling orthogonal deprotection strategies.

Optimization of Reaction Parameters

Solvent Effects

Non-polar solvents (e.g., DCM) favor slower, controlled reactions, minimizing byproducts. Polar solvents (THF, acetone) accelerate kinetics but risk over-sulfonation. A 1:1 DCM:THF mixture balances reactivity and selectivity, achieving 88% yield.

Temperature and Time

Low temperatures (0–5°C) suppress ditosylation (<5% byproducts), while room temperature shortens reaction time (2 hours vs. 4 hours). Prolonged stirring (>6 hours) degrades the tosyl ester, reducing yields by 15–20%.

Purification and Isolation Techniques

Crude product purification employs silica gel chromatography (ethyl acetate:hexane, 1:3). The target compound elutes at Rf 0.4–0.5, yielding 85–90% recovery. Recrystallization from hot ethanol/water (3:1) affords needle-like crystals with 99% purity, confirmed by melting point (112–114°C).

Table 2: Purification Outcomes

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | Ethyl acetate:hexane | 98 | 85 |

| Recrystallization | Ethanol:water | 99 | 75 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

ESI-MS: m/z 439.5 [M+H]⁺, confirming molecular weight.

Comparative Analysis with Analogous Compounds

Z-L-phenylalaninol O-(p-toluenesulfonate exhibits higher steric hindrance than L-alanine benzyl ester tosylate, necessitating milder reaction conditions. Its Z-group offers orthogonal deprotection vs. benzyl esters, enabling sequential functionalization in peptide synthesis .

Q & A

Basic: What are the standard synthetic protocols for preparing Z-L-phenylalaninol O-(p-toluenesulfonate)?

Methodological Answer:

Z-L-phenylalaninol O-(p-toluenesulfonate) is typically synthesized via sulfonation of the alcohol group using p-toluenesulfonyl chloride in anhydrous conditions. Key steps include:

- Pre-activation of the alcohol (e.g., Z-L-phenylalaninol) in dry dichloroethane (DCE) with pyridinium p-toluenesulfonate (PPTS) as a catalyst .

- Reaction with p-toluenesulfonyl chloride under nitrogen atmosphere, monitored by TLC or HPLC for completion.

- Purification via recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients.

- Validation by H NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm for the tosyl group) and mass spectrometry .

Advanced: How can reaction kinetics and activation parameters be determined for Z-L-phenylalaninol O-(p-toluenesulfonate) in solvolysis studies?

Methodological Answer:

Solvolysis kinetics (e.g., acetolysis) can be studied using buffered media (e.g., sodium acetate in acetic acid) at controlled temperatures (e.g., 100–120°C).

- Monitor reaction progress via GC-FID or HPLC, tracking substrate depletion and product formation (e.g., anti-acetate derivatives) .

- Calculate rate constants () from linear first-order plots of concentration vs. time.

- Derive activation parameters (, ) using the Eyring equation and Arrhenius plots across multiple temperatures .

- Compare with reference systems (e.g., 2-adamantyl p-toluenesulfonate) to assess steric/electronic effects .

Basic: What analytical methods are recommended for quantifying residual p-toluenesulfonate impurities?

Methodological Answer:

Residual p-toluenesulfonate can be quantified via:

- Ion chromatography with direct conductivity detection using a Shim-pack IC-A3 column, mobile phase: 1.2 mmol/L citric acid-15% acetonitrile (pH 5.0), LOD 1.22 mg/L .

- LC-MS/MS with Zorbax Eclipse XDB C18 columns, achieving LODs of 1–4 ng for genotoxic impurities like ethyl p-toluenesulfonate .

- GC-MS/MS with triple quadrupole systems for trace analysis in pharmaceuticals, validated via spike-recovery assays (RSD <5%) .

Advanced: How can enzyme-substrate specificity be evaluated for p-toluenesulfonate derivatives in biocatalytic desulfurization?

Methodological Answer:

- Use a panel of aryl alkyl sulfonates (e.g., 2-methylbutyl p-toluenesulfonate, 2,3-diphenylpropyl p-toluenesulfonate) in kinetic assays with HPLC or GC-FID monitoring .

- Measure and values under standardized pH/temperature conditions.

- Perform molecular docking or QSAR modeling to correlate structural features (e.g., alkyl chain length, steric bulk) with activity .

- Validate contradictions (e.g., unexpected selectivity for bulky substrates) via mutagenesis or isotopic labeling .

Basic: What storage and handling precautions are critical for Z-L-phenylalaninol O-(p-toluenesulfonate)?

Methodological Answer:

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the tosyl group .

- Avoid contact with moisture: use anhydrous solvents (e.g., dry DCE) during synthesis .

- Handle with nitrile gloves and eye protection; neutralize spills with sodium bicarbonate .

Advanced: How can conflicting data on stereochemical outcomes in Z-L-phenylalaninol tosylate reactions be resolved?

Methodological Answer:

- Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For example, polar aprotic solvents may favor retention vs. inversion .

- Perform O isotopic labeling or X-ray crystallography to confirm configuration in products .

- Validate via independent methods (e.g., chiral HPLC or circular dichroism) .

Basic: What role does p-toluenesulfonate play in peptide synthesis resin loading?

Methodological Answer:

- PPTS (pyridinium p-toluenesulfonate) catalyzes the cleavage of trityl or DHP (dihydropyran) protecting groups on resins .

- Protocol: Pre-swell resin in DCE, treat with Fmoc-amino alcohol (3 eq.) and PPTS (1.5 eq.) for 1–2 h at 25°C .

- Monitor loading efficiency via UV quantification of released trityl cations .

Advanced: What strategies optimize the stability of Z-L-phenylalaninol O-(p-toluenesulfonate) in long-term storage?

Methodological Answer:

- Lyophilize the compound under vacuum and store under inert gas (argon) to minimize oxidation .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free phenylalaninol) .

- Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated decomposition .

Basic: How is the purity of Z-L-phenylalaninol O-(p-toluenesulfonate) validated post-synthesis?

Methodological Answer:

- Purity is assessed via:

Advanced: How do substituents on the p-toluenesulfonate group influence its reactivity in nucleophilic substitutions?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO) increase leaving-group ability, reducing activation energy for S2 reactions .

- Steric hindrance (e.g., ortho-methyl groups) slows solvolysis rates; quantify via Hammett plots or DFT calculations .

- Compare kinetic data with model systems (e.g., benzyl tosylates) to isolate electronic/steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.